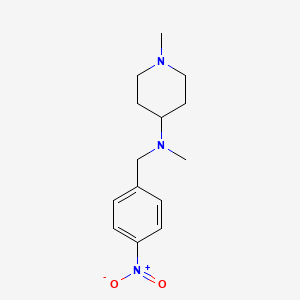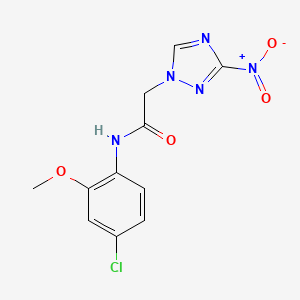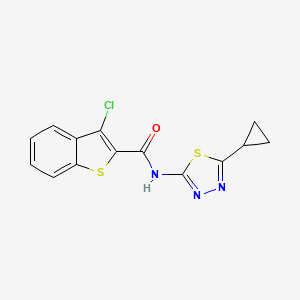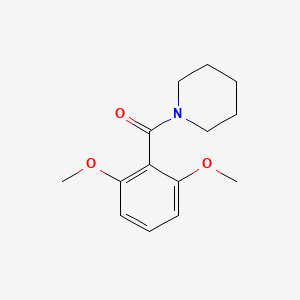
(4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone, also known as CP47,497, is a synthetic cannabinoid that has gained significant attention in scientific research. It is a potent agonist of the CB1 receptor and has been found to have a high affinity for this receptor. CP47,497 has been used in various scientific studies to investigate the mechanisms of action of cannabinoids and their effects on the body.
Wirkmechanismus
(4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone binds to the CB1 receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of cannabinoids. (4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone has been found to have a high affinity for the CB1 receptor and is a potent agonist of this receptor.
Biochemical and physiological effects:
(4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone has been found to have a wide range of biochemical and physiological effects. It has been shown to affect pain perception, appetite regulation, and immune function. (4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone has also been found to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone in lab experiments is that it is a potent agonist of the CB1 receptor, making it useful for investigating the effects of cannabinoids on this receptor. However, one limitation of using (4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone is that it is a synthetic cannabinoid and may not accurately reflect the effects of natural cannabinoids found in the body.
Zukünftige Richtungen
There are many potential future directions for research involving (4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone. One area of research could focus on the development of new drugs that target the CB1 receptor, using (4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone as a starting point. Another area of research could investigate the potential therapeutic uses of (4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone, such as its anti-inflammatory and neuroprotective effects. Additionally, future research could investigate the effects of (4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone on other receptors and neurotransmitter systems in the body.
Synthesemethoden
(4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone is synthesized through a multi-step process that involves the reaction of 4-chloroaniline with 3,4-methylenedioxyphenyl-2-propanone to form the intermediate compound 1-(4-chlorophenyl)-2-(3,4-methylenedioxyphenyl)propan-1-one. This intermediate is then reacted with 2,3-dihydrobenzofuran to produce the final product, (4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone.
Wissenschaftliche Forschungsanwendungen
(4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone has been used extensively in scientific research to investigate the mechanisms of action of cannabinoids. It has been found to be a potent agonist of the CB1 receptor and has been used to study the effects of cannabinoids on this receptor. (4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone has also been used to investigate the role of the endocannabinoid system in various physiological processes, such as pain perception, appetite regulation, and immune function.
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c17-13-5-2-11(3-6-13)16(18)12-4-7-14-15(10-12)20-9-1-8-19-14/h2-7,10H,1,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXWBATYQZAZOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chlorophenyl)-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclopropyl-3-{5-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5689806.png)

![(4-ethylbenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5689815.png)
![cis-N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5689822.png)
![1-{[1-(1,3-benzodioxol-5-yl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]methyl}piperidin-2-one](/img/structure/B5689835.png)


![2-{[(4-benzyl-1-piperazinyl)imino]methyl}-6-ethoxyphenol](/img/structure/B5689865.png)
![N,N-dimethyl-2-(2-{1-[(1-methylpiperidin-3-yl)carbonyl]piperidin-4-yl}-1H-imidazol-1-yl)ethanamine](/img/structure/B5689866.png)
![2-[(4-bromo-2,3,5,6-tetramethylbenzyl)thio]-1-methyl-1H-imidazole](/img/structure/B5689884.png)

![(4,5-dimethoxy-2-nitrobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5689904.png)
